molecular formula C10H15NO2 B12597530 (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol CAS No. 917613-70-8

(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol

Cat. No.: B12597530
CAS No.: 917613-70-8
M. Wt: 181.23 g/mol
InChI Key: KSNIEIDDILKCPF-NXEZZACHSA-N
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Description

(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl-substituted phenyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as asymmetric hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantiomerically pure compounds.

Biology

In biological research, this compound can be used as a chiral ligand in the study of enzyme mechanisms and protein-ligand interactions. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a useful tool in structural biology.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features allow it to be modified into various bioactive compounds, including potential drug candidates.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for use in the synthesis of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism by which (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol exerts its effects involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity. The compound’s chiral nature allows it to selectively interact with enantiomerically pure targets, enhancing its specificity and efficacy.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-amino-1-(4-methylphenyl)propane-1,3-diol: The enantiomer of the compound, which may have different biological activities.

    (1R,2R)-2-amino-1-phenylpropane-1,3-diol: A similar compound lacking the methyl group on the phenyl ring.

    (1R,2R)-2-amino-1-(4-chlorophenyl)propane-1,3-diol: A compound with a chlorine substituent instead of a methyl group.

Uniqueness

The uniqueness of (1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol lies in its specific stereochemistry and the presence of the methyl-substituted phenyl group. These features contribute to its distinct reactivity and interaction with biological targets, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

917613-70-8

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(1R,2R)-2-amino-1-(4-methylphenyl)propane-1,3-diol

InChI

InChI=1S/C10H15NO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-5,9-10,12-13H,6,11H2,1H3/t9-,10-/m1/s1

InChI Key

KSNIEIDDILKCPF-NXEZZACHSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[C@H]([C@@H](CO)N)O

Canonical SMILES

CC1=CC=C(C=C1)C(C(CO)N)O

Origin of Product

United States

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